molecular formula C6H11F2NO2 B13620641 3-((2,2-Difluoroethyl)amino)butanoic acid

3-((2,2-Difluoroethyl)amino)butanoic acid

Katalognummer: B13620641
Molekulargewicht: 167.15 g/mol
InChI-Schlüssel: CSSKHXLDPXDSIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2,2-Difluoroethyl)amino)butanoic acid is an organic compound that features a butanoic acid backbone with an amino group substituted by a 2,2-difluoroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Difluoroethyl)amino)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-aminobutanoic acid with 2,2-difluoroethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2,2-Difluoroethyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

3-((2,2-Difluoroethyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 3-((2,2-Difluoroethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((2,2-Difluoroethyl)amino)butanoic acid is unique due to the presence of both the 2,2-difluoroethyl group and the butanoic acid backbone.

Eigenschaften

Molekularformel

C6H11F2NO2

Molekulargewicht

167.15 g/mol

IUPAC-Name

3-(2,2-difluoroethylamino)butanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-4(2-6(10)11)9-3-5(7)8/h4-5,9H,2-3H2,1H3,(H,10,11)

InChI-Schlüssel

CSSKHXLDPXDSIO-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)NCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.